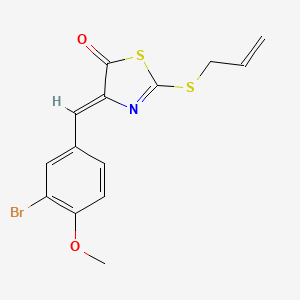
2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that belongs to the thiazole family. It is a yellow crystalline solid that has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. In agriculture, it has been shown to disrupt the cell membranes of fungi and insects, leading to their death. In materials science, it has been shown to exhibit good charge transport properties and high photoconductivity, making it a promising candidate for the development of organic electronic devices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one vary depending on its concentration, duration of exposure, and the target organism or cell type. In general, it has been shown to exhibit low toxicity towards mammalian cells and animals. However, at higher concentrations, it can cause cytotoxicity and genotoxicity. It has also been shown to exhibit moderate to high toxicity towards fungi and insects, making it a potential alternative to conventional pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its relatively low cost, high purity, and ease of synthesis. It is also a versatile compound that can be modified to suit different applications. However, its limitations include its low solubility in water and some organic solvents, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one. Some possible areas of investigation include:
- Further optimization of the synthesis method to improve yield, purity, and scalability.
- Development of new derivatives with improved properties for specific applications.
- Investigation of the mechanism of action of the compound in different contexts to gain a better understanding of its biological and physical effects.
- Exploration of new applications in areas such as energy storage, catalysis, and environmental remediation.
- Development of new methods for the delivery of the compound to target cells or organisms.
In conclusion, 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one is a versatile and promising compound that has potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives in different contexts.
Synthesemethoden
The synthesis of 2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one can be achieved through a variety of methods. One of the most common methods is the reaction of 2-aminothiazole with allyl bromide and 3-bromo-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours to obtain the desired product. Other methods include the use of different aldehydes or the substitution of the allyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(allylthio)-4-(3-bromo-4-methoxybenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and as a drug delivery system for cancer therapy. In agriculture, it has been studied for its antifungal and insecticidal properties. In materials science, it has been explored for its potential use in the development of new organic semiconductors and photovoltaic devices.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S2/c1-3-6-19-14-16-11(13(17)20-14)8-9-4-5-12(18-2)10(15)7-9/h3-5,7-8H,1,6H2,2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIHRYAVDOUPW-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-phenoxyethoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5106529.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5106532.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5106540.png)
![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)

